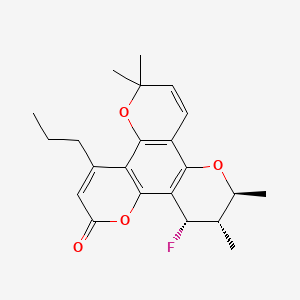

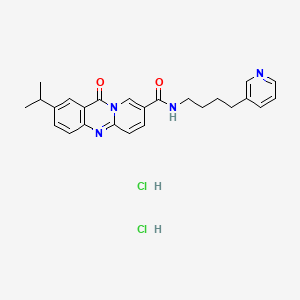

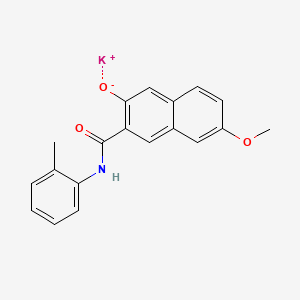

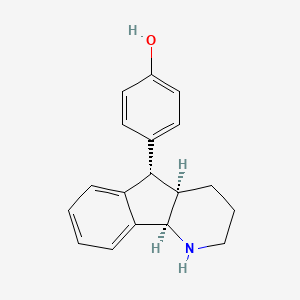

(4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an indeno-pyridine core with a phenol group, which may contribute to its distinctive chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps might include:

- Formation of the indeno-pyridine core through cyclization reactions.

- Introduction of the phenol group via electrophilic aromatic substitution or other suitable methods.

- Purification and isolation of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Reaktionstypen

(4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Phenolgruppe kann zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Die Verbindung kann unter geeigneten Bedingungen reduziert werden, um den Indeno-Pyridin-Kern oder die Phenolgruppe zu modifizieren.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an bestimmten Positionen am aromatischen Ring oder am Indeno-Pyridin-Kern auftreten.

Gängige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen könnten Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile oder Nucleophile für Substitutionsreaktionen umfassen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren würden basierend auf der gewünschten Transformation optimiert.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation Chinone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen am aromatischen Ring oder am Indeno-Pyridin-Kern einführen könnten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann (4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol als Baustein zur Synthese komplexerer Moleküle oder als Reagenz in verschiedenen organischen Reaktionen verwendet werden.

Biologie

In der biologischen Forschung könnte diese Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen oder Nukleinsäuren untersucht werden. Ihre einzigartige Struktur könnte sie zu einem Kandidaten für die Wirkstoffforschung oder als Sonde in biochemischen Assays machen.

Medizin

In der Medizin könnte this compound auf seine pharmakologischen Eigenschaften wie entzündungshemmende, antioxidative oder Antikrebsaktivitäten untersucht werden. Seine Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, könnte sie zu einem potenziellen therapeutischen Mittel machen.

Industrie

In industriellen Anwendungen könnte diese Verbindung als Zwischenprodukt bei der Synthese anderer wertvoller Chemikalien oder Materialien verwendet werden. Seine einzigartigen Eigenschaften könnten es auch bei der Entwicklung neuer Materialien oder Technologien nützlich machen.

Wirkmechanismus

Der Wirkungsmechanismus von (4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol würde von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen abhängen. Wenn es beispielsweise als Enzyminhibitor wirkt, könnte es an der aktiven Stelle des Enzyms binden und die Substratbindung verhindern. Alternativ könnte es mit Rezeptoren oder anderen Proteinen interagieren, um deren Aktivität zu modulieren. Detaillierte Studien wären erforderlich, um die genauen beteiligten molekularen Pfade zu klären.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu (4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol könnten andere Indeno-Pyridin-Derivate oder phenolhaltige Verbindungen umfassen. Beispiele könnten sein:

- Indeno(1,2-b)pyridin-Derivate mit verschiedenen Substituenten.

- Phenol-Derivate mit verschiedenen funktionellen Gruppen, die an den aromatischen Ring gebunden sind.

Einzigartigkeit

Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination aus einem Indeno-Pyridin-Kern und einer Phenolgruppe. Diese einzigartige Struktur könnte besondere chemische und biologische Eigenschaften verleihen, was sie für verschiedene Anwendungen wertvoll macht.

Eigenschaften

CAS-Nummer |

88763-64-8 |

|---|---|

Molekularformel |

C18H19NO |

Molekulargewicht |

265.3 g/mol |

IUPAC-Name |

4-[(4aR,5S,9bR)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridin-5-yl]phenol |

InChI |

InChI=1S/C18H19NO/c20-13-9-7-12(8-10-13)17-14-4-1-2-5-15(14)18-16(17)6-3-11-19-18/h1-2,4-5,7-10,16-20H,3,6,11H2/t16-,17+,18+/m1/s1 |

InChI-Schlüssel |

DCZYNQKWNBAGMN-SQNIBIBYSA-N |

Isomerische SMILES |

C1C[C@@H]2[C@H](C3=CC=CC=C3[C@@H]2NC1)C4=CC=C(C=C4)O |

Kanonische SMILES |

C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=C(C=C4)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.